molecular formula C21H22ClN3O2S B2628528 3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide CAS No. 954619-96-6

3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2628528
CAS No.: 954619-96-6
M. Wt: 415.94
InChI Key: XVSUYAGTJQEORP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide (CAS 954619-96-6) is a synthetically derived small molecule with a molecular formula of C21H22ClN3O2S and a molecular weight of 415.9 g/mol . This compound belongs to the class of isoxazole-carboxamide derivatives, which are heterocyclic compounds featuring a five-membered isoxazole ring containing adjacent nitrogen and oxygen atoms . This structural class has garnered significant interest in medicinal chemistry research due to its association with a broad spectrum of biological properties . Recent scientific investigations into structurally related phenyl-isoxazole-carboxamide derivatives have demonstrated potent to moderate anticancer activities against a diverse panel of human cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some specific analogues within this chemical family have shown particularly promising activity against melanoma cells, with research efforts further exploring nano-formulations to enhance their cellular permeability and efficacy . The molecular architecture of this compound incorporates several pharmacologically relevant features: a 2-chlorophenyl group attached to the isoxazole core, a thiophene heterocycle, and a pyrrolidine moiety, all connected via a carboxamide linker. This complex structure makes it a valuable chemical entity for researchers exploring structure-activity relationships (SAR) in drug discovery, particularly in the development of novel heterocyclic compounds for oncological and pharmacological screening. This product is supplied for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-14-19(20(24-27-14)16-6-2-3-7-17(16)22)21(26)23-12-18(15-8-11-28-13-15)25-9-4-5-10-25/h2-3,6-8,11,13,18H,4-5,9-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSUYAGTJQEORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Isoxazole Derivatives

Isoxazole compounds are five-membered heterocyclic compounds containing both nitrogen and oxygen. They have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives often depends on their structural features, including:

  • Substituents : The presence of electron-withdrawing or electron-donating groups can significantly influence the compound's reactivity and interaction with biological targets.
  • Positioning of Functional Groups : The spatial arrangement of functional groups affects binding affinity to receptors or enzymes.

Biological Activities

1. Anti-inflammatory Activity
Many isoxazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds structurally similar to traditional NSAIDs (non-steroidal anti-inflammatory drugs) show promise in reducing inflammation by blocking COX-1 and COX-2 pathways.

2. Antimicrobial Properties
Isoxazole derivatives have been studied for their potential as antimicrobial agents against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

3. Antitumor Activity
Some isoxazole compounds have demonstrated cytotoxic effects against cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various mechanisms, including interference with DNA synthesis or repair.

Case Studies

While specific case studies on the compound are not available, research on similar isoxazole derivatives provides insight into potential biological activities:

  • Study on Isoxazole Derivatives as COX Inhibitors : A study reported that certain isoxazole derivatives exhibited selective inhibition of COX-2 with IC50 values significantly lower than traditional NSAIDs like Celecoxib, indicating their potential as safer alternatives for treating inflammatory conditions.
  • Antimicrobial Evaluation : Research has shown that isoxazole-based compounds displayed effective antibacterial activity against resistant strains of bacteria, highlighting their role in combating antibiotic resistance.

Data Table: Biological Activities of Isoxazole Derivatives

Compound NameActivity TypeMechanism of ActionReference
Compound AAnti-inflammatoryCOX-2 inhibition
Compound BAntimicrobialDisruption of cell wall synthesis
Compound CAntitumorInduction of apoptosis

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by:

  • Isoxazole ring : A five-membered heterocyclic compound containing one nitrogen and one oxygen atom.
  • Chlorophenyl group : Enhances lipophilicity and biological activity.
  • Pyrrolidine moiety : Known for its role in enhancing receptor binding affinity.
  • Thiophene substitution : Often contributes to the compound's pharmacological properties.

Anti-inflammatory Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory processes. For instance, compounds with chloro or bromo substitutions on the phenyl ring have shown enhanced anti-inflammatory activity through selective COX-2 inhibition .

Anticancer Potential

Isoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Compounds structurally related to 3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide have demonstrated potent activity against human leukemia and solid tumors, with some exhibiting IC50 values in the low micromolar range . The mechanism often involves disruption of tubulin polymerization, akin to established antitumor agents like combretastatin A-4 .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives has been extensively studied. Compounds similar to this one have shown activity against a range of bacteria, including E. coli and S. aureus. The presence of halogen substituents has been linked to increased antimicrobial potency, likely due to enhanced membrane permeability .

Case Study: COX Inhibition

A study focused on the synthesis and evaluation of various isoxazole derivatives for their COX inhibitory activity revealed that certain structural modifications could significantly enhance potency. The compound under discussion was found to exhibit an IC50 value comparable to leading COX inhibitors, making it a candidate for further investigation as a therapeutic agent for inflammatory diseases .

Case Study: Anticancer Screening

In vitro studies involving this class of compounds have highlighted their potential as anticancer agents. For example, derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in leukemia cells .

Data Summary Table

ApplicationActivity TypeReference
Anti-inflammatoryCOX inhibitionRajanarendar et al., 2015
AnticancerCytotoxicityPerrone et al., 2016
AntimicrobialBacterial inhibitionGautam and Singh, 2013

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Isoxazole Carboxamides

Compound 6g : 3-(2-Chlorophenyl)-5-methyl-N-(1-methyl-4-(2-(thiophen-2-ylmethylene)hydrazine carbonyl)-1H-pyrazol-5-yl)isoxazole-4-carboxamide
  • Key Differences :
    • Replaces the pyrrolidinyl-thiophen-ethyl group with a pyrazole-hydrazine-thiophene moiety .
    • Molecular formula: C₁₉H₁₉ClN₆O₃; Molecular weight: 414.45 g/mol.
  • Antiviral activity is noted for this class, suggesting the isoxazole core is critical for target engagement .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
  • Key Differences :
    • Substitutes the pyrrolidinyl-thiophen-ethyl group with a thiazolyl substituent .
    • Estimated molecular formula: C₈H₇N₃O₂S; Molecular weight: ~209.07 g/mol.
  • Implications :
    • The thiazole ring increases polarity, which may reduce membrane permeability compared to the target compound’s pyrrolidine group .
n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
  • Key Differences :
    • Features a cyclopropyl group instead of pyrrolidinyl and a thiophen-2-yl substituent (vs. thiophen-3-yl).
    • Molecular formula: C₁₁H₁₁N₂O₂S; Molecular weight: 235.07 g/mol.
  • Thiophen-2-yl vs. 3-yl substitution alters spatial orientation, affecting target binding .

Compounds with Pyrrolidinyl Ethyl Side Chains

SzR-105 : N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride
  • Key Differences: Replaces the isoxazole core with a 4-hydroxyquinoline scaffold. Molecular formula: C₁₆H₂₀ClN₃O₂; Molecular weight: 321.80 g/mol.
  • Implications: The quinoline moiety introduces fluorescence and metal-chelating properties, useful in imaging or enzyme inhibition . Shared pyrrolidinyl ethyl group suggests similar pharmacokinetic profiles for cellular uptake .

Thiophene-Containing Analogues

Compound 5b : 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole
  • Key Differences :
    • Contains a nitroimidazole core with a thiophen-3-yl ethoxy chain .
  • Implications :
    • The nitro group enhances antibacterial activity but may increase toxicity .
    • The ethoxy chain provides conformational flexibility, contrasting with the rigid pyrrolidinyl-thiophen-ethyl group in the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Isoxazole-4-carboxamide 2-Chlorophenyl, pyrrolidinyl-thiophen-ethyl ~437.93* High lipophilicity, metabolic stability
Compound 6g Isoxazole-4-carboxamide Pyrazole-hydrazine-thiophene 414.45 Antiviral activity, polar hydrazine
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide Thiazolyl ~209.07 Increased polarity
n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Isoxazole-3-carboxamide Cyclopropyl, thiophen-2-yl 235.07 Steric hindrance, thiophen orientation
SzR-105 Quinoline-2-carboxamide Pyrrolidinyl ethyl, 4-hydroxyquinoline 321.80 Fluorescence, enzyme inhibition

*Estimated based on analogous structures.

Research Findings and Implications

  • Isoxazole Core : Critical for hydrogen bonding and metabolic stability across all analogues .
  • Pyrrolidinyl Ethyl Group : Enhances solubility and target interaction in both the target compound and SzR-105 .
  • Thiophene Position : Thiophen-3-yl (target) vs. 2-yl (n-cyclopropyl analogue) affects spatial orientation and binding affinity .
  • Biological Activity : Hydrazine (Compound 6g) and nitro (Compound 5b) groups correlate with antiviral and antibacterial effects, respectively .

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Critical factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrrolidine-thiophene coupling .
  • Catalyst efficiency : Oxone® or similar oxidizing agents improve isoxazole ring formation yield .
  • Purification : Automated flash chromatography (silica gel) ensures high purity, as demonstrated in analogous isoxazole-carboxamide syntheses .
  • Reaction monitoring : Use TLC or HPLC to track intermediates and minimize side products.

Q. How can structural characterization be rigorously validated?

Combine spectroscopic and crystallographic methods:

  • NMR : Assign proton environments (e.g., thiophene δ 6.8–7.2 ppm, pyrrolidine δ 2.5–3.5 ppm) .
  • X-ray diffraction : Resolve stereochemistry of the pyrrolidine-thiophene moiety, as seen in related thiazole derivatives .
  • HRMS : Confirm molecular weight (C21H23ClN3O2S, exact mass 440.12) .

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Use fluorescence polarization for ATP-binding domains, given the isoxazole core’s affinity for hydrophobic pockets .
  • GPCR binding : Radioligand displacement assays (e.g., for dopamine receptors) due to the pyrrolidine moiety’s prevalence in CNS-targeting compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Design analogs with controlled modifications:

  • Pyrrolidine substitution : Replace with piperidine or azetidine to assess steric effects on receptor binding .
  • Thiophene vs. furan : Compare electronic profiles using Hammett constants to correlate with bioactivity .
  • Isoxazole ring : Introduce electron-withdrawing groups (e.g., nitro) to test metabolic stability .
  • Data analysis : Use multivariate regression to quantify contributions of substituents to potency .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

Address discrepancies via:

  • Conformational sampling : Perform molecular dynamics simulations (>100 ns) to identify flexible regions missed in static docking .
  • Solvent effects : Include explicit water molecules in docking models to improve affinity predictions .
  • Orthogonal assays : Validate false negatives/positives using SPR or ITC for binding kinetics .

Q. How can metabolic stability be improved without compromising target affinity?

Apply medicinal chemistry principles:

  • Block metabolic hotspots : Fluorinate the chlorophenyl ring to reduce CYP450 oxidation .
  • Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability, as seen in pyrazole-thiophene analogs .
  • In vitro assays : Use liver microsomes to quantify metabolic half-life and guide iterative optimization .

Methodological Considerations

Q. What experimental designs minimize variability in biological replicate studies?

Implement:

  • DoE (Design of Experiments) : Optimize cell viability assay conditions (e.g., seeding density, serum concentration) using factorial designs .
  • Blinded scoring : Assign independent researchers to quantify microscopy or blot data .
  • Statistical rigor : Use ANOVA with post-hoc correction for multi-group comparisons .

Q. How can synthetic byproducts be identified and mitigated?

Leverage analytical workflows:

  • LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) with MRM transitions .
  • Process optimization : Adjust stoichiometry of thiophene-pyrrolidine coupling to favor mono-substitution over di-substitution .
  • Green chemistry : Replace toxic reagents (e.g., thionyl chloride) with enzymatic or catalytic alternatives .

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